Cyclooctyne
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Overview
Description
Cyclooctyne is a cyclic alkyne compound that has gained significant attention in chemical biology research due to its unique reactivity with strained alkenes, such as cyclooctenes and cyclopropenes. This reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), has become a widely used tool for bioconjugation and labeling of biomolecules.
Scientific Research Applications
Synthesis and Applications in Molecular Biology and Cellular Engineering
Cyclooctynes are known for their applications in molecular biology and cellular engineering due to their high reactivity. This reactivity allows for the [3+2] azide-alkyne cycloaddition to be performed under mild conditions without a catalyst, making cyclooctynes valuable in various synthetic methods. A comprehensive review by Chupakhin and Krasavin (2018) provides an extensive overview of the synthesis methods and applications of cyclooctynes in these fields (Chupakhin & Krasavin, 2018).
Fluorogenic Cyclooctynes for Biological Imaging
Cyclooctyne-based probes are significant for real-time imaging of azide-labeled biomolecules. Jewett and Bertozzi (2011) discussed the synthesis of a coumarin-conjugated cyclooctyne, which shows a substantial enhancement in fluorescence upon reaction, making it suitable for biological imaging applications (Jewett & Bertozzi, 2011).
Interaction with Transition Metal Complexes
Cyclooctyne's reactivity with transition metal complexes has been explored by Bennett and Schwemlein (1989). They found that cyclooctyne, being more reactive than acyclic alkynes, can form stable complexes with various transition metals, demonstrating its utility in inorganic chemistry and materials science (Bennett & Schwemlein, 1989).
properties
CAS RN |
1781-78-8 |
---|---|
Product Name |
Cyclooctyne |
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
cyclooctyne |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-6H2 |
InChI Key |
ZPWOOKQUDFIEIX-UHFFFAOYSA-N |
SMILES |
C1CCCC#CCC1 |
Canonical SMILES |
C1CCCC#CCC1 |
Other CAS RN |
1781-78-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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